molecular formula C18H25N5OS B5503909 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Katalognummer: B5503909
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: GTJWQIYFAASYJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a useful research compound. Its molecular formula is C18H25N5OS and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17798161 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Pharmacological Potential

  • Novel Synthesis Approaches : The development of new methods for preparing heterocyclic compounds, such as pyrrolo[3,4-d][1,2]diazepines, has been reported. These methods aim to improve the efficiency of synthesis and expand the range of potential medicinal compounds. For instance, a novel strategy for the synthesis of pyrrolo[3,4-d][1,2]diazepine heterocyclic systems was described, highlighting the importance of these compounds in medicinal chemistry (Kharaneko & Bogza, 2013).

Structural Diversity and Drug Discovery

  • Hybrid Scaffolds for Drug Discovery : The synthesis of novel tricyclic scaffolds that fuse substituted pyranose rings with seven-membered rings, including tetrahydrobenzo[e][1,4]diazepin-5-one, showcases the potential for creating diverse molecular structures with possible therapeutic applications (Abrous et al., 2001).

Biological Activities and Therapeutic Potential

  • Anxiolytic Agents : A series of pyrazolo[4,3-c]pyridines has been synthesized and evaluated as potential anxiolytic agents. These compounds showed a pharmacological profile distinct from that of diazepam, with some possessing higher affinity for central benzodiazepine receptors yet displaying less anticonvulsant activity and reduced sedative effects. This indicates the therapeutic potential of such compounds in treating anxiety disorders without the typical side effects associated with traditional benzodiazepines (Forbes et al., 1990).

Innovative Chemical Entities

  • Novel Dual Nox4/Nox1 Inhibitors : The discovery of pyrazolo-pyrido-diazepine dione derivatives as new chemical entities with dual Nox4/Nox1 inhibitory activity highlights their promise as therapeutics for idiopathic pulmonary fibrosis. These compounds showed significant efficacy in vitro and in murine models, presenting a potential breakthrough in the treatment of this challenging disease (Gaggini et al., 2011).

Eigenschaften

IUPAC Name

1-pyrrolidin-1-yl-3-[5-(1,3-thiazol-2-ylmethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c24-18(22-8-1-2-9-22)5-4-15-12-16-13-21(7-3-10-23(16)20-15)14-17-19-6-11-25-17/h6,11-12H,1-5,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJWQIYFAASYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=NN3CCCN(CC3=C2)CC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.